molecular formula C18H28N2O5 B14035475 Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate

Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate

Cat. No.: B14035475
M. Wt: 352.4 g/mol
InChI Key: XTMSTRDONOGEKE-GXTWGEPZSA-N
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Description

Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate is a spirocyclic compound featuring a fused cyclopenta[D]isoxazole and piperidine system. The molecule contains two ester groups: a tert-butyl carboxylate at the 1'-position and an ethyl carboxylate at the 3-position. Its stereochemistry (3AS,6AR) suggests a rigid, three-dimensional structure, which may influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C18H28N2O5

Molecular Weight

352.4 g/mol

IUPAC Name

1-O'-tert-butyl 3-O-ethyl (3aS,6aR)-spiro[3a,4,5,6a-tetrahydrocyclopenta[d][1,2]oxazole-6,4'-piperidine]-1',3-dicarboxylate

InChI

InChI=1S/C18H28N2O5/c1-5-23-15(21)13-12-6-7-18(14(12)25-19-13)8-10-20(11-9-18)16(22)24-17(2,3)4/h12,14H,5-11H2,1-4H3/t12-,14+/m0/s1

InChI Key

XTMSTRDONOGEKE-GXTWGEPZSA-N

Isomeric SMILES

CCOC(=O)C1=NO[C@@H]2[C@H]1CCC23CCN(CC3)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1=NOC2C1CCC23CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,3-dicarboxylate involves multiple steps. One common method includes the use of cyclopentadiene and isoxazole derivatives as starting materials. The reaction typically proceeds through a series of cycloaddition and rearrangement reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

Tetrahydroimidazo[1,2-a]pyridine Dicarboxylates

Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) share functional similarities with the target compound, including:

  • Ester groups: Both 1l and 2d feature diethyl dicarboxylate moieties, while the target compound uses tert-butyl and ethyl esters.
  • Heterocyclic cores : Unlike the spirocyclopenta isoxazole-piperidine system in the target compound, 1l and 2d possess fused imidazo[1,2-a]pyridine rings. This difference in core structure impacts conformational flexibility and electronic properties .
Table 1: Physicochemical Comparison of Dicarboxylate Derivatives
Compound Molecular Weight Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported Not reported tert-butyl, ethyl, spirocyclic isoxazole
1l ~578.6 243–245 51 Diethyl, cyano, nitrophenyl, phenethyl
2d ~575.6 215–217 55 Diethyl, cyano, nitrophenyl, benzyl

Tetrahydro-Thieno/Furano Imidazole Derivatives

Compounds like (3aS,6aR)-1,3-dibenzyl-tetrahydro-4H-thieno[3,4-d]imidazole-2,4(1H)-dione () highlight the role of stereochemistry in synthesis. These molecules share the (3aS,6aR) configuration with the target compound, which is critical for enantioselective reactions. However, their thieno/furano-imidazole cores differ from the spiro isoxazole-piperidine system, leading to distinct electronic and steric profiles .

Physicochemical and Functional Implications

  • Steric effects : The tert-butyl group in the target compound may reduce solubility compared to smaller esters (e.g., ethyl or benzyl) but enhance stability against enzymatic hydrolysis.

Biological Activity

Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C18H28N2O5
  • Molecular Weight: 352.43 g/mol
  • CAS Number: Not specified in the sources but can be referenced through chemical databases.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its pharmacological effects. Here are some key areas of research:

1. Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit antimicrobial properties. Studies have shown that derivatives of tetrahydrospiro compounds can inhibit the growth of various bacterial strains. Although specific studies on Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl have not been extensively published, the structural similarities suggest potential efficacy against pathogens.

2. Neuroprotective Effects

There is emerging evidence that compounds containing isoxazole and piperidine moieties possess neuroprotective effects. These compounds may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) activity, thus enhancing cholinergic transmission. The specific mechanism for Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl's neuroprotective effects requires further investigation.

3. Anti-inflammatory Properties

Some studies suggest that similar compounds can modulate inflammatory pathways. They may inhibit the release of pro-inflammatory cytokines and reduce oxidative stress in cellular models. This aspect of biological activity could position Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl as a candidate for treating inflammatory diseases.

Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialPotential inhibition of bacterial growth
NeuroprotectiveInhibition of AChE; enhancement of cognition
Anti-inflammatoryModulation of cytokines; reduction in stress

The precise mechanism by which Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • Interaction with Receptors: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmission.
  • Enzymatic Inhibition: Similar compounds have been shown to inhibit enzymes like AChE or cyclooxygenase (COX), leading to decreased inflammation and enhanced cognitive function.

Future Directions

Further research is essential to clarify the biological activity and therapeutic potential of Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl. Key areas for future studies include:

  • In Vivo Studies: Conducting animal model studies to evaluate therapeutic efficacy and safety.
  • Mechanistic Studies: Detailed investigations into the molecular pathways affected by this compound.
  • Clinical Trials: If preliminary results are promising, advancing to clinical trials to assess efficacy in humans.

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